molecular formula C21H17N3O5S B2947520 Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 311327-58-9

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2947520
CAS No.: 311327-58-9
M. Wt: 423.44
InChI Key: UWRSYVOJLHKBDU-UHFFFAOYSA-N
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Description

This compound is a benzo[d]thiazole derivative featuring an ethyl carboxylate group at position 6, a benzamido moiety at position 2, and a 3-(2,5-dioxopyrrolidin-1-yl) substituent on the benzamido group. The benzo[d]thiazole core is a common pharmacophore in medicinal chemistry, often associated with bioactivity in heterocyclic compounds .

Properties

IUPAC Name

ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-29-20(28)13-6-7-15-16(11-13)30-21(22-15)23-19(27)12-4-3-5-14(10-12)24-17(25)8-9-18(24)26/h3-7,10-11H,2,8-9H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRSYVOJLHKBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C24H20N2O5S
  • Molecular Weight : 448.49 g/mol
  • CAS Number : 74124-79-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to act on specific enzymes and receptors, influencing biochemical pathways that are crucial for cellular processes. Detailed studies have suggested that it may function as an enzyme inhibitor or modulator, potentially affecting pathways involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have indicated that compounds containing the dioxopyrrolidine moiety exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For instance, research has shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Study 1: Anticancer Efficacy

A study conducted on a series of dioxopyrrolidine derivatives revealed that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, leading to cell death in a dose-dependent manner .

Study 2: Inhibition of Inflammatory Cytokines

In another study focusing on the anti-inflammatory effects, the compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that this compound could be a promising candidate for further development as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme inhibitionModulates specific enzyme activity

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

  • Conditions :

    • Acidic: 6M HCl, reflux, 8–12 hours

    • Basic: 2M NaOH, 60°C, 4–6 hours

  • Product : 2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylic acid

  • Yield : 85–92% under optimized conditions

Nucleophilic Substitution at the Benzamido Group

The amide nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.

  • Example Reaction :

    • Reagents: Ethyl chloroformate, triethylamine (base)

    • Product: N-Acylated derivative with enhanced lipophilicity

    • Yield: 70–78%

Oxidation of the Thiazole Ring

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction intensity.

  • Reagents :

    • Mild: H₂O₂ (30%), room temperature → Sulfoxide

    • Strong: m-CPBA (meta-chloroperbenzoic acid), 50°C → Sulfone

  • Impact : Oxidation alters electronic properties, affecting binding affinity in medicinal applications .

Cyclization Reactions

The pyrrolidinone moiety facilitates intramolecular cyclization under acidic or thermal conditions, forming fused heterocyclic systems.

  • Conditions : Polyphosphoric acid (PPA), 120°C, 3 hours

  • Product : Tricyclic quinazolinone-thiazole hybrid

  • Application : Used to generate analogs for structure-activity relationship (SAR) studies .

Reagents and Reaction Conditions

Reaction TypeReagents/CatalystsSolventTemperatureTime (h)Yield (%)
Ester Hydrolysis6M HCl or 2M NaOHEthanol/H₂OReflux/60°C4–1285–92
Amide AlkylationEthyl chloroformate, Et₃NDCM0–5°C270–78
Thiazole OxidationH₂O₂ or m-CPBAAcetonitrileRT/50°C6–865-82
CyclizationPolyphosphoric acid (PPA)Toluene120°C360–68

Data compiled from .

Carboxylic Acid Derivative

  • Application : Serves as a precursor for coupling with amines or alcohols to generate amides/esters for drug discovery.

  • Key Study : Demonstrated 20-fold increased solubility in aqueous buffers compared to the parent ester.

Sulfone Derivative

  • Application : Enhanced metabolic stability in pharmacokinetic studies, with a half-life (t₁/₂) of 4.2 hours in murine models .

Tricyclic Hybrid Compound

  • Application : Exhibited potent inhibition of kinase enzymes (IC₅₀ = 0.8 μM) in cancer cell assays .

Ester Hydrolysis

Proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) at the carbonyl carbon, followed by elimination of ethanol. The reaction rate is pH-dependent, with base-mediated hydrolysis being faster.

Thiazole Oxidation

  • Sulfoxide Formation : Involves electrophilic addition of peroxide oxygen to sulfur, followed by proton transfer.

  • Sulfone Formation : Requires two equivalents of oxidizing agent and proceeds via a radical intermediate .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades rapidly under strongly alkaline conditions (pH > 10) due to ester hydrolysis and thiazole ring opening.

  • Thermal Stability : Stable up to 150°C in inert atmospheres but undergoes decomposition above 200°C.

This compound’s versatile reactivity profile makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents. Further research is needed to explore its potential in photodynamic therapy and polymer chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Features
Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate Benzo[d]thiazole 3-(2,5-dioxopyrrolidin-1-yl)benzamido at C2 Polar lactam group; potential for enhanced solubility and H-bonding
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate (CAS 154738-10-0) Benzo[d]thiazole 2,5-dimethylpyrrole at C2 Non-polar pyrrole substituent; may improve lipophilicity
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4, ) Quinazolinone Dibromo-methylquinazoline; acetohydrazide Bromine atoms enhance steric bulk; hydrazide enables further derivatization
1,2,4-Triazolo[3,4-a]isoindol-5-one (Compound 15, ) Triazolo-isoindolone Annelated triazole-isoindolone system Rigid fused-ring system; potential for diverse bioactivity

Physicochemical and Pharmacological Properties

  • Bioactivity: While direct pharmacological data for the target compound are unavailable, structurally related benzo[d]thiazoles and quinazolinones in exhibit analgesic activity, suggesting a possible therapeutic overlap . The lactam group may enhance target binding through H-bond interactions, similar to triazole derivatives in .

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